![molecular formula C8H8ClN B1597405 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 6945-87-5](/img/structure/B1597405.png)
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
概要
説明
“2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” is a chemical compound with the molecular formula C8H8ClN . It is a mix of endo/exo isomers .
Molecular Structure Analysis
The molecular structure of “2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” consists of a bicyclic system with a chlorine atom and a nitrile group attached . The InChI code for this compound is 1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” include its molecular weight, which is 153.61 . More detailed properties are not available in the literature.科学的研究の応用
Crystallographic and Chemical Analysis
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, a precursor to 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, has been analyzed for its absolute configuration and hydrogen-bonding properties. The compound's crystal structures reveal distinct orientations relative to the carboxamide dimer moiety, indicating complex hydrogen-bonding interactions in such compounds (Plettner et al., 2005).
Electrophilic Additions and Stereochemistry
The compound's behavior in electrophilic additions has been studied, demonstrating its ability to undergo regioselective and stereoselective reactions. These reactions provide insights into the compound's reactivity and potential applications in synthesizing various chemical structures (Carrupt & Vogel, 1989).
Intramolecular Hydrogen Bonding
Research indicates that 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives can exhibit intramolecular hydrogen bonding. These characteristics are important for understanding the compound's structural and chemical properties (Boeyens et al., 1984).
Polymerization and Material Science
The compound has been explored as a monomer in the synthesis of block copolymers. Its ability to participate in ring-opening polymerization initiated by metal complexes is notable for materials science applications (Greene et al., 1988).
Isomerization Studies
The compound's ability to undergo exo to endo isomerization has been documented, providing valuable information for organic synthesis and the manipulation of molecular structures (Michael & Blom, 1989).
特性
IUPAC Name |
2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYKNDOOVFKJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287812 | |
| Record name | 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
CAS RN |
6945-87-5 | |
| Record name | NSC52586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

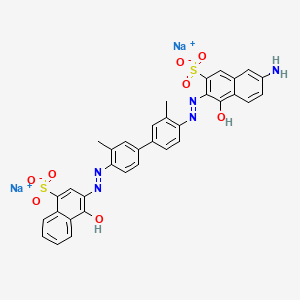
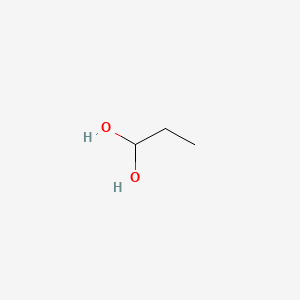
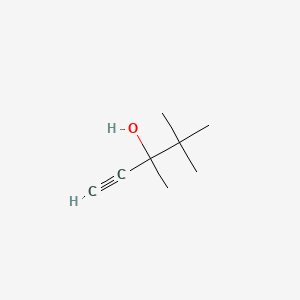
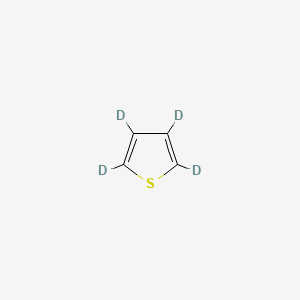
![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)
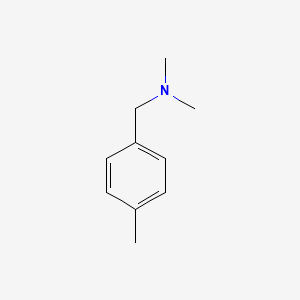
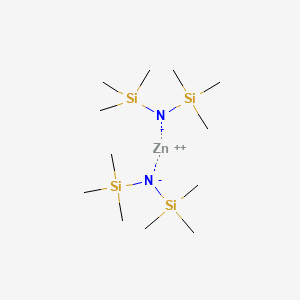
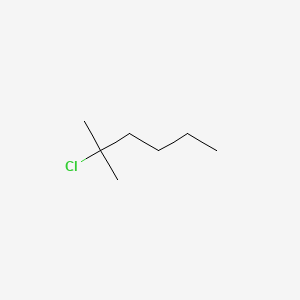
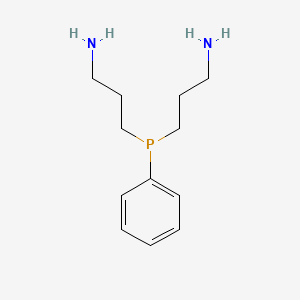
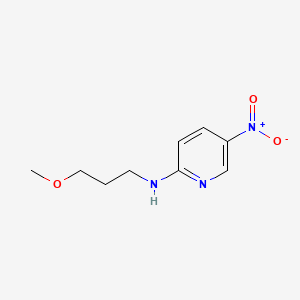
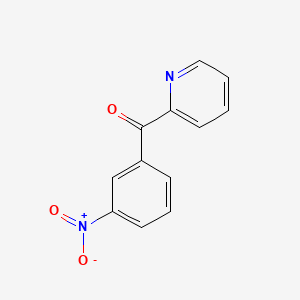

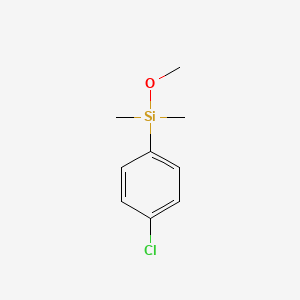
![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)